6-(Methylsulfonyl)-4-quinolinol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-methylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
InChI Key |
JSPOBZWJRUHRND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |
Origin of Product |
United States |
The Quinoline Scaffold: a Privileged Structure in Medicinal Chemistry
The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in contemporary drug discovery. frontiersin.orggoogle.com This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov The structural rigidity and the presence of a nitrogen atom in the quinoline core allow for diverse interactions with various biological targets, including enzymes and receptors. researchgate.net
The versatility of the quinoline scaffold is evident in its incorporation into drugs with a wide array of therapeutic applications, such as anticancer, anti-inflammatory, antibacterial, and antiviral agents. frontiersin.org For instance, modifications to the quinoline structure have been extensively studied to enhance pharmacological properties like solubility, bioavailability, and selectivity. researchgate.net This has led to the development of numerous quinoline-based drugs that have shown promising results in both preclinical and clinical investigations, solidifying its importance in modern medicinal chemistry. google.comresearchgate.net
The Methylsulfonyl Moiety: Enhancing Bioactivity in Heterocyclic Compounds
The methylsulfonyl (-SO2CH3) group is a key functional moiety that medicinal chemists often incorporate into heterocyclic compounds to enhance their biological activity. This group is a strong hydrogen bond acceptor and is known for its electron-withdrawing properties, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The inclusion of a methylsulfonyl group can improve a compound's metabolic stability and oral bioavailability. In the context of drug design, the methylsulfonyl substituent has been successfully utilized as a pharmacophore in the development of selective inhibitors of various enzymes. For example, in the design of selective COX-2 inhibitors, the methylsulfonyl group can be inserted into the secondary pocket of the COX-2 active site, leading to potent and selective inhibition. nih.gov This strategic placement allows for specific interactions with amino acid residues within the target protein, thereby enhancing the compound's inhibitory activity. nih.gov
Current Research on 6 Methylsulfonyl 4 Quinolinol and Its Derivatives
Established Reaction Pathways for the Construction of the Quinolinol Core
The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold. For the synthesis of 4-quinolinol derivatives, the Gould-Jacobs, Pfitzinger, and Doebner reactions are particularly relevant.
Applications of the Gould-Jacobs Cyclization and its Derivatives
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines. mdpi.comwikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester or a similar acyl malonic ester. wikipedia.org This initial step yields an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization of this intermediate, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.orgresearchgate.net The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the target 4-hydroxyquinoline (B1666331). mdpi.comwikipedia.org
The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, which is a critical consideration when using asymmetrically substituted anilines, as this can lead to a mixture of products. mdpi.com To circumvent the often harsh conditions of high-temperature cyclization, which can cause product decomposition, modifications using high-boiling inert solvents like mineral oil or Dowtherm A have been employed to improve yields. mdpi.com Microwave-assisted heating has also emerged as a technique to significantly shorten reaction times and often improve yields. ablelab.eu
A specific application of this reaction enabled the synthesis of various novel 3,4,6-trisubstituted quinoline derivatives, highlighting its utility in creating complex quinoline structures suitable for further chemical modification. researchgate.net
Table 1: Key Features of the Gould-Jacobs Reaction
| Feature | Description |
| Reactants | Aniline or aniline derivative, alkoxymethylenemalonic ester or acyl malonic ester |
| Key Intermediate | Anilidomethylenemalonic ester |
| Product | 4-Hydroxyquinoline derivative |
| Key Steps | Condensation, thermal cyclization, saponification, decarboxylation wikipedia.org |
| Reaction Conditions | Often requires high temperatures for cyclization; can be improved with high-boiling solvents or microwave irradiation mdpi.comablelab.eu |
Utilization of the Pfitzinger Reaction for Quinoline Ring Formation
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org Cyclization and dehydration of the enamine intermediate yield the final quinoline-4-carboxylic acid. wikipedia.org
This method has been instrumental in synthesizing a variety of substituted quinoline-4-carboxylic acids, which are valuable precursors for other quinoline derivatives. acs.org While generally efficient, the Pfitzinger reaction can sometimes be hampered by the formation of thick resins that complicate product isolation. researchgate.net Modifications to the original Pfitzinger reaction have been developed to synthesize fused derivatives of substituted quinolines. researchgate.net It is also worth noting that the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide is typical, which can be a limitation if the starting materials contain base-sensitive functional groups. researchgate.netnih.gov
Table 2: Overview of the Pfitzinger Reaction
| Feature | Description |
| Reactants | Isatin or isatin derivative, carbonyl compound (ketone or aldehyde) wikipedia.org |
| Catalyst | Base (e.g., potassium hydroxide) wikipedia.org |
| Product | Substituted quinoline-4-carboxylic acid wikipedia.org |
| Key Steps | Hydrolysis of isatin, imine formation, enamine rearrangement, cyclization, dehydration wikipedia.org |
| Variants | The Halberkann variant, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org |
Doebner Reaction and Analogous Condensation Approaches in Quinoline Synthesis
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This three-component reaction serves as an alternative to the Pfitzinger synthesis. wikipedia.org The mechanism begins with the formation of an intermediate through the condensation of the reactants, which is then attacked by the enol form. youtube.com This is followed by an intramolecular condensation and an oxidation step to yield the final quinoline product. youtube.com
A related method, the Doebner-Miller reaction, which is a modification of the Skraup synthesis, utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. wikipedia.orgslideshare.netsynarchive.com The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org This reaction is catalyzed by both Lewis and Brønsted acids. wikipedia.org
Table 3: Comparison of Doebner and Doebner-Miller Reactions
| Reaction | Reactants | Product |
| Doebner Reaction | Aniline, aldehyde, pyruvic acid iipseries.orgwikipedia.org | Quinoline-4-carboxylic acid iipseries.orgwikipedia.org |
| Doebner-Miller Reaction | Aniline, α,β-unsaturated carbonyl compound wikipedia.orgslideshare.net | Substituted quinoline wikipedia.orgslideshare.net |
Strategies for Regioselective Introduction of the Methylsulfonyl Group
Once the quinolinol core is synthesized, the next critical step is the introduction of the methylsulfonyl group at the 6-position. This can be achieved through direct sulfonylation or by converting a precursor functional group.
Direct Methylsulfonylation Techniques on Quinoline Scaffolds
The direct introduction of a sulfonyl group onto a quinoline ring can be challenging and often requires specific activating groups or reaction conditions to achieve the desired regioselectivity. The quinoline scaffold is a versatile structure in medicinal chemistry, and methods for its regioselective functionalization are of significant interest. mdpi.comresearchgate.netnih.govnih.gov Modern approaches, such as C-H activation, often utilize a directing group, like an N-oxide, to guide the functionalization to specific positions, typically C2 and C8. researchgate.net
Functional Group Interconversions from Precursors (e.g., Sulfides to Sulfones)
A more common and often more controllable method for introducing a sulfonyl group is through the oxidation of a corresponding sulfide (B99878). This two-step approach involves first introducing a methylthio group at the 6-position of the quinoline ring, followed by oxidation to the sulfone. The conversion of functional groups is a fundamental strategy in organic synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, the oxidation of a sulfide to a sulfone can be achieved using various oxidizing agents. This approach allows for greater control over the regiochemistry, as the initial sulfide can often be introduced with high selectivity.
Optimization of Synthetic Conditions for Enhanced Yields and Purity in Academic Settings
In academic laboratories, the optimization of synthetic conditions is crucial for obtaining high yields and purity of this compound and its derivatives. This process involves a systematic investigation of various reaction parameters to identify the most favorable conditions.
One common approach to synthesizing the 4-hydroxyquinoline core is the Conrad-Limpach reaction. nih.gov This involves the reaction of an aniline with a β-ketoester. For the synthesis of this compound, this would involve using 4-(methylsulfonyl)aniline (B1202210) as the starting aniline derivative. The subsequent cyclization of the intermediate enamine is a critical step that is often targeted for optimization.
Key parameters that are typically optimized include:
Reaction Temperature: The cyclization step in the Conrad-Limpach synthesis often requires high temperatures. orgsyn.org Researchers have explored various heating methods, from traditional reflux in high-boiling solvents like diphenyl ether or Dowtherm to microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. orgsyn.org
Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of reactants and products, thereby affecting the yield and ease of purification. While high-boiling aromatic solvents are common, studies have investigated the use of more environmentally friendly solvents. researchgate.net
Catalyst: While the Conrad-Limpach reaction is often conducted under thermal conditions, the use of acid catalysts can sometimes facilitate the cyclization at lower temperatures, potentially reducing the formation of byproducts.
Purification Methods: Recrystallization is a common method for purifying the final product. orgsyn.org The choice of solvent for recrystallization is critical for obtaining high-purity crystals. Other techniques like column chromatography may also be employed to remove impurities.
The following table summarizes typical optimization strategies for the synthesis of 4-hydroxyquinoline derivatives, which are applicable to this compound.
| Parameter | Strategy | Expected Outcome |
| Reaction Temperature | Microwave irradiation | Reduced reaction time, potentially higher yield |
| Gradual heating in high-boiling solvent | Controlled reaction, minimized side products | |
| Solvent | Use of ionic liquids | Greener alternative, may enhance reaction rate |
| High-boiling ethers (e.g., diphenyl ether) | Effective for high-temperature cyclization | |
| Purification | Recrystallization from a suitable solvent system | High purity crystalline product |
| Column chromatography | Separation of closely related impurities |
Advanced Methodologies for Structural Elucidation of Novel Derivatives (Focus on Technique Application, Not Data Reporting)
The unambiguous determination of the chemical structure of novel derivatives of this compound is paramount. Modern analytical techniques provide powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in organic chemistry.
1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. However, for complex quinoline systems, 1D spectra can be insufficient for complete assignment due to overlapping signals and complex coupling patterns. researchgate.net
2D NMR Techniques: To overcome the limitations of 1D NMR, a suite of two-dimensional NMR experiments is employed. researchgate.netijpsdronline.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the quinoline ring system. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. ijpsdronline.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule. ijpsdronline.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very accurate mass measurement, which allows for the determination of the molecular formula of the compound. mdpi.com This is a powerful tool for confirming the identity of a newly synthesized derivative.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise arrangement of atoms in the solid state. mdpi.com This technique can confirm the connectivity and stereochemistry of the molecule with very high precision.
The application of these advanced analytical techniques in a complementary fashion is essential for the rigorous structural characterization of novel this compound derivatives in an academic research setting.
Positional and Substituent Effects of the Methylsulfonyl Group on Biological Activity
The placement and nature of substituents on the quinoline ring are critical determinants of the biological activity of this compound derivatives. The methylsulfonyl group (SO2CH3), in particular, plays a pivotal role in the pharmacological effects of these compounds.
The methylsulfonyl group is a key pharmacophore in many biologically active molecules. For instance, in a series of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives, the methylsulfonyl substituent was found to be crucial for their potent and selective inhibition of the COX-2 isozyme. nih.gov Molecular modeling studies have indicated that this group can insert into a secondary pocket of the COX-2 active site, allowing for interactions with specific amino acid residues like Arg(513). nih.gov This interaction is a significant contributor to the observed inhibitory activity.
Furthermore, the position of the methylsulfonyl group on the quinoline core is a critical factor. While the featured compound has this group at the 6-position, studies on related quinoline and quinolone structures highlight the importance of substitution patterns. For example, in the development of ciprofloxacin, a well-known 4-quinolone antibiotic, the introduction of a fluorine atom at the C-6 position was found to dramatically enhance its antibacterial activity. nih.gov This underscores the sensitivity of the quinoline scaffold to substitutions at this position.
Research on other quinoline derivatives has also shown that the biological activity is highly dependent on the structural features of the compounds. researchgate.net The introduction of different functional groups can significantly alter the molecule's properties and, consequently, its interaction with biological targets. researchgate.net
Influence of Other Substitutions on the Quinoline Ring on Pharmacological Profiles
Beyond the methylsulfonyl group, other substitutions on the quinoline ring have a profound impact on the pharmacological profiles of these derivatives.
Studies on 4-hydroxy-2-quinolone analogs have also demonstrated that the type of substituent at the C-6 and C-7 positions has a dramatic impact on their antimicrobial activities. nih.gov Similarly, research on 1,2,4-triazine-quinoline hybrids as dual COX-2 and 15-LOX inhibitors revealed that the substitution pattern on the quinoline ring significantly influenced their potency and selectivity. nih.gov For instance, among certain benzyl (B1604629) triazine-quinoline hybrids, a 6-benzyloxy substitution was favored over other substitutions like 6-methoxy or 6-methyl for both COX-2 potency and selectivity. nih.gov
The following table summarizes the effects of various substitutions on the biological activity of quinoline derivatives, based on findings from different studies:
| Substituent Position(s) | Substituent Type | Observed Effect | Biological Activity | Reference |
| C-6 | Fluorine | Dramatically enhanced activity | Antibacterial | nih.gov |
| C-7, C-8 | Increased lipophilicity | Increased cytotoxicity and inhibitory activity | Anti-breast cancer, COX-2 inhibition | nih.gov |
| C-6 | Benzyloxy | Favored for potency and selectivity | COX-2/15-LOX inhibition | nih.gov |
| C-6 | Methoxy, Methyl | Less favored than benzyloxy | COX-2/15-LOX inhibition | nih.gov |
Stereochemical Considerations and their Impact on SAR
While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the principles of stereochemistry are fundamental to SAR. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.
For many quinoline derivatives, the introduction of chiral centers and the subsequent separation and testing of enantiomers or diastereomers are critical steps in drug development. Even without a chiral center in the parent this compound, substitutions on the quinoline ring or on the methylsulfonyl group could introduce chirality, making stereochemical considerations essential.
Investigation of Tautomeric Forms (4-Quinolinol vs. 4-Quinolone) and their Implications for SAR
The 4-quinolinol core of the title compound can exist in equilibrium with its tautomeric form, 4-quinolone. This tautomerism is a crucial aspect of the molecule's chemistry and has significant implications for its biological activity. The 4-hydroxy-2-quinolone scaffold, a related structure, has been identified as a privileged core in antimicrobial drug discovery. nih.gov
In Vitro Biological Activity Investigations
Evaluation of Antiproliferative and Anticancer Activities
In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines
The quinoline (B57606) scaffold is a significant platform in the development of anticancer agents, with numerous derivatives demonstrating antiproliferative effects. nih.gov Research into 6-(Methylsulfonyl)-4-quinolinol and its related analogs has revealed a range of cytotoxic activities against various cancer cell lines.
For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives carrying a 1,8-naphthyridin-2-one moiety displayed moderate to high antiproliferative activity against A549, HepG2, and another cancer cell line. nih.gov Similarly, a different set of 6,7-disubstituted-4-phenoxyquinoline derivatives with a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety showed moderate to excellent potency against H460, HT-29, MKN-45, A549, and U87MG cancer cell lines. nih.gov One of the most promising compounds from this series exhibited a 6.1-fold increase in activity against the H460 cell line compared to the established drug, foretinib. nih.gov
Furthermore, novel quinazoline-based sulfonamides have been synthesized and evaluated for their anticancer properties. Among these, compounds 4d and 4f demonstrated the most potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 2.5 and 5 μM, respectively. nih.gov Another related compound, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC), has also been shown to induce cytotoxic and cytostatic effects in leukemic cell lines. nih.gov
The antiproliferative activity of these quinoline and quinazoline (B50416) derivatives highlights their potential as a basis for the development of new anticancer therapies. The specific substitutions on the quinoline ring system play a crucial role in determining the potency and selectivity of these compounds against different cancer cell types.
Table 1: Interactive Data of In Vitro Cytotoxicity of Quinoline Derivatives
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
| 6,7-disubstituted-4-phenoxyquinoline derivatives with 1,8-naphthyridin-2-one moiety | A549, HepG2 | Moderate to high antiproliferative activity | nih.gov |
| 6,7-disubstituted-4-phenoxyquinoline derivatives with 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety | H460, HT-29, MKN-45, A549, U87MG | Moderate to excellent potency | nih.gov |
| Quinazoline-based sulfonamides (compounds 4d and 4f) | MCF-7 | IC50 values of 2.5 and 5 μM | nih.gov |
| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | Leukemic cell lines | Cytotoxic and cytostatic effects | nih.gov |
Studies on Cell Cycle Perturbation and Arrest Mechanisms
The ability of a compound to interfere with the cell cycle is a key mechanism for its anticancer activity. Several derivatives of the quinoline and quinazoline scaffolds have been shown to induce cell cycle arrest in cancer cells.
For example, a novel synthesized compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), was found to induce G2/M phase arrest in various leukemia cell lines, including HL-60, U937, and K562. nih.gov This arrest was associated with the inhibition of CDK1 activity and a decrease in the protein levels of CDK1, cyclin A, and cyclin B. nih.gov Similarly, another quinoline derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), promoted G2/M arrest in CT-26 murine colorectal adenocarcinoma cells, also through the inhibition of CDK1. nih.gov
In a different mechanism of action, quinazoline-based sulfonamides were found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Furthermore, some 4-quinolone drugs have been observed to inhibit the progression of the cell cycle in human lymphocytes. nih.gov
Sulforaphane (SFN), a compound with a methylsulfinyl group, has been shown to provoke cell cycle arrest in breast cancer cells. thno.org This effect is mediated by epigenetic changes, including DNA hypomethylation and alterations in microRNA profiles. thno.org Another compound, 6-Methylsulfinylhexyl isothiocyanate (6-MSITC), has demonstrated the ability to inhibit cell cycle progression from the G0 to the S phase in quiescent JB6 cells stimulated with fetal bovine serum, which was accompanied by the suppression of cyclin A2 gene expression. bookpi.org
These findings indicate that quinoline and quinazoline derivatives can perturb the cell cycle at different phases through various mechanisms, ultimately leading to the inhibition of cancer cell proliferation.
Analysis of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its induction in cancer cells is a major goal of chemotherapy. A number of quinoline and quinazoline derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways.
One study demonstrated that novel quinazoline-based sulfonamides induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by flow cytometry and further supported by the upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic gene Bcl-2. nih.gov Similarly, another compound, 6-shogaol, induces apoptosis in HeLa cells by targeting thioredoxin reductase, leading to oxidative stress. mdpi.com
The synthesized quinolin-4-one derivative, Smh-3, was found to induce mitochondrial-dependent apoptotic cell death in HL-60 human leukemia cells. nih.gov This process involved the activation of the caspase cascade, an increase in reactive oxygen species (ROS) production, and the release of cytochrome c from the mitochondria. nih.gov Another quinoline derivative, CHM-1, also induced apoptosis in CT-26 colorectal adenocarcinoma cells through a mitochondria-dependent pathway, involving the cleavage of pro-caspase-9 and -3. nih.gov
Furthermore, a study on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives revealed their ability to induce apoptosis in K562 leukemia cells. nih.gov The 6-amino-SPD derivative, in particular, showed increased expression of caspase 3 and cytochrome c genes, indicating the involvement of the intrinsic mitochondrial pathway. nih.gov
These studies collectively highlight the potential of quinoline and related heterocyclic compounds to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, making them promising candidates for the development of novel anticancer drugs.
Assessment of Antiviral Potency
Activity against Specific Viral Strains (e.g., Human Immunodeficiency Virus-1, Zika virus)
The quinolinone scaffold has been a source of compounds with significant antiviral activity, particularly against Human Immunodeficiency Virus-1 (HIV-1). Research has shown that rationally designed non-diketo acid selective RNase H inhibitors based on the quinolinone structure are active against HIV-1 replication at micromolar concentrations. nih.govacs.org In one study, 27 out of 39 tested quinolinone derivatives showed measurable IC50 values under 100 μM against HIV-1 RNase H, with eight compounds active in the low micromolar range. nih.govacs.org
Beyond HIV-1, recent studies have explored the antiviral potential of quinazolinone compounds against other significant human pathogens like Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.gov Further synthesis and testing of analogues revealed that several compounds exhibited broad and potent activities against both ZIKV and DENV, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov This highlights the versatility of the quinazolinone scaffold for developing broad-spectrum antiviral agents.
The global spread of ZIKV and its association with severe neurological conditions has underscored the urgent need for effective antiviral therapies. frontiersin.orgnih.gov The discovery of potent quinazolinone inhibitors offers a promising avenue for the development of drugs to prevent and treat ZIKV and DENV infections. nih.gov
Table 2: Interactive Data of Antiviral Activity of Quinolinone and Quinazolinone Derivatives
| Compound Class | Virus | Activity | Key Findings | Reference |
| Quinolinonyl non-diketo acid derivatives | HIV-1 | Inhibition of viral replication | Active at micromolar concentrations against RNase H | nih.govacs.org |
| 2,3,6-trisubstituted quinazolinone compounds | Zika Virus (ZIKV), Dengue Virus (DENV) | Inhibition of viral replication | EC50 values as low as 86 nM | nih.gov |
Inhibition of Key Viral Enzymes (e.g., HIV-1 Ribonuclease H, Reverse Transcriptase)
The antiviral activity of many quinolinone derivatives against HIV-1 stems from their ability to inhibit key viral enzymes essential for replication. A primary target is the Ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT). nih.govacs.org RNase H is responsible for cleaving the RNA strand of RNA/DNA hybrids during reverse transcription, a critical step for the virus. nih.gov
Novel quinolinone derivatives have been rationally designed as selective RNase H inhibitors (RHIs). nih.govacs.org These compounds, which are non-diketo acids, have demonstrated activity against RNase H at micromolar concentrations. nih.govacs.org The mechanism of inhibition often involves the chelation of two metal cations within the enzyme's active site, a feature reminiscent of HIV-1 integrase inhibitors. nih.gov For instance, the most active compounds in one series, 4o and 5o, exhibited IC50 values of approximately 1.5 μM against HIV-1 RT-associated RNase H activity. nih.govacs.org The structure-activity relationship studies revealed that the substituent at position 6 of the quinolinonyl ring is crucial for inhibitory potency. nih.gov
In addition to RNase H, some quinolinone and quinazolinone compounds also target the polymerase function of HIV-1 reverse transcriptase. nih.govnih.gov For example, a quinazolinone derivative, L-738,372, was identified as a reversible and noncompetitive inhibitor of HIV-1 RT. nih.gov This compound binds to a site that overlaps with other non-nucleoside inhibitors of RT. nih.gov
The development of inhibitors that can dually target both the polymerase and RNase H activities of HIV-1 RT, or selectively inhibit RNase H, represents a promising strategy to overcome drug resistance and provides a new class of antiretroviral agents. nih.govresearchgate.net
Investigation of Antimicrobial and Antifungal Effects
Extensive literature searches did not yield specific studies evaluating the direct antimicrobial or antifungal activity of this compound. However, research on structurally related quinoline derivatives provides insights into the potential of this class of compounds.
Spectrum and Efficacy against Bacterial Pathogens
No direct data on the antibacterial spectrum and efficacy of this compound was found. Research on other quinoline derivatives has shown varying degrees of antibacterial activity. For instance, a series of secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety were synthesized and screened for their antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The results of these preliminary screenings were part of a broader study and specific efficacy data for individual compounds were not detailed. nih.gov
Antifungal Efficacy against Clinically Relevant Fungi
Specific studies on the antifungal efficacy of this compound against clinically relevant fungi are not available in the reviewed literature. However, the quinoline scaffold is a known pharmacophore in antifungal drug discovery. For example, a study on 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) demonstrated potent in vitro antifungal activity against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte, with its efficacy being greater than that of fluconazole (B54011) and ketoconazole (B1673606) in these tests. nih.govnih.gov Another study on quinolin-6-yloxyacetamides identified them as a novel class of fungicides active against important plant pathogens like Phytophthora infestans and Uncinula necator, acting by inhibiting fungal tubulin polymerization. nih.gov Furthermore, research into other quinoline derivatives, such as those inspired by quinine (B1679958) alkaloids, has yielded compounds with significant antifungal effects against various fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For instance, compound Ac12, a quinoline derivative, showed potent activity with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively. nih.gov
| Compound/Drug | Target Fungi | Efficacy (EC50/MIC) | Reference |
| 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) | Aspergillus niger, Cryptococcus neoformans, Trichophyton mentagrophyte | More potent than fluconazole and ketoconazole (specific MIC values not provided in abstract) | nih.govnih.gov |
| Quinolin-6-yloxyacetamides | Phytophthora infestans, Mycosphaerella graminicola, Uncinula necator | Highly active (specific data not detailed in abstract) | nih.gov |
| Compound Ac12 (a quinoline derivative) | Sclerotinia sclerotiorum | 0.52 µg/mL | nih.gov |
| Compound Ac12 (a quinoline derivative) | Botrytis cinerea | 0.50 µg/mL | nih.gov |
| 2,8-bis(trifluoromethyl)-4-quinolinol (lead compound) | Sclerotinia sclerotiorum | 1.72 µg/mL | nih.gov |
| 2,8-bis(trifluoromethyl)-4-quinolinol (lead compound) | Botrytis cinerea | 1.89 µg/mL | nih.gov |
| Azoxystrobin (commercial fungicide) | Sclerotinia sclerotiorum, Botrytis cinerea | >30 µg/mL | nih.gov |
| 8-hydroxyquinoline (commercial fungicide) | Sclerotinia sclerotiorum | 2.12 µg/mL | nih.gov |
| 8-hydroxyquinoline (commercial fungicide) | Botrytis cinerea | 5.28 µg/mL | nih.gov |
Cyclooxygenase (COX) Inhibition Studies
The inhibitory activity of this compound against cyclooxygenase (COX) enzymes has been an area of interest due to the known role of the methylsulfonyl group in selective COX-2 inhibition.
Selective Inhibition Profiling of COX-1 and COX-2 Isozymes
Direct IC50 values and selectivity ratios for this compound against COX-1 and COX-2 are not specifically reported in the available literature. However, the methylsulfonyl pharmacophore is a key feature in many selective COX-2 inhibitors. nih.gov The rationale behind developing selective COX-2 inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. medcentral.com For example, studies on 1,3-benzthiazinan-4-one derivatives with a methylsulfonyl group at the para-position of the C-2 phenyl ring have shown high COX-2 inhibitory potency and selectivity. nih.gov Similarly, (Z)-1-(4-(methylsulfonyl)phenyl)-2,3-diphenylprop-2-en-1-one has demonstrated significant potency and selectivity for COX-2. nih.gov The larger, more flexible binding pocket of COX-2 compared to COX-1 allows bulky substituents, like the methylsulfonyl group, to bind with higher affinity, leading to selective inhibition. youtube.com
| Compound Class | Key Structural Feature | Observed COX Activity | Reference |
| 1,3-Benzthiazinan-4-one derivatives | Methylsulfonyl group at para-position of C-2 phenyl ring | High COX-2 inhibitory potency and selectivity | nih.gov |
| (Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one | Methylsulfonyl group | Potent and selective COX-2 inhibition | nih.gov |
| Flurbiprofen, Ketoprofen | - | COX-1 selective | nih.gov |
| Ibuprofen, Naproxen | - | Essentially nonselective | nih.gov |
| Diclofenac, Mefenamic acid | - | COX-2 selective | nih.gov |
In Vitro Anti-inflammatory Response Models
Specific data on the performance of this compound in in vitro anti-inflammatory response models, such as lipopolysaccharide (LPS)-induced nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines, are not available in the reviewed literature. However, studies on other compounds provide a framework for how such activity is assessed. For example, a novel pyrimidine-2(1H)-thione derivative, HPT, was shown to reduce the production of NO and the expression of COX-2 and iNOS in LPS-induced RAW 264.7 cells in a dose-dependent manner. nih.gov This indicates that potent COX inhibitors can effectively modulate inflammatory pathways in cellular models. The evaluation of selective COX-2 inhibitors like NS-398 has demonstrated their ability to protect neurons from excitotoxic neurodegeneration in models of neurological inflammation, highlighting the therapeutic potential of targeting the COX-2 pathway. nih.gov
Other Reported In Vitro Biological Activities (e.g., Antileishmanial Activity)
While the primary focus has been on antimicrobial and anti-inflammatory properties, the quinoline scaffold is also investigated for other biological activities.
There are no direct reports on the antileishmanial activity of this compound. However, various other quinoline derivatives have been evaluated for their efficacy against Leishmania species. For instance, a study on quinolinyl β-enaminone derivatives showed significant in vitro efficacy against Leishmania donovani, with some compounds having an IC50 of less than 6 µM. researchgate.net Another study on a 2-nitrilquinoline (NQ) analogue reported an IC50 of 38.6 µM against L. donovani promastigotes and 2.4 µM against intramacrophage amastigotes. nih.gov Synthetic analogs of the natural quinolone alkaloid N-methyl-8-methoxyflindersin have also demonstrated effectiveness against Leishmania (Viannia) panamensis. nih.gov These findings suggest that the quinoline core is a promising template for the development of new antileishmanial agents.
| Compound/Compound Class | Leishmania Species | Activity (IC50) | Reference |
| Quinolinyl β-enaminone derivatives (compounds 3A, 3B, 3D) | Leishmania donovani | < 6 µM | researchgate.net |
| 2-Nitrilquinoline (NQ) | Leishmania donovani (promastigotes) | 38.6 µM | nih.gov |
| 2-Nitrilquinoline (NQ) | Leishmania donovani (amastigotes) | 2.4 µM | nih.gov |
| Synthetic analog of N-methyl-8-methoxyflindersin (Compound 2) | Leishmania (Viannia) panamensis (promastigotes) | 3.4 µg/mL | nih.gov |
| Synthetic analog of N-methyl-8-methoxyflindersin (Compound 8) | Leishmania (Viannia) panamensis (promastigotes) | 1.6 µg/mL | nih.gov |
| Synthetic analog of N-methyl-8-methoxyflindersin (Compound 2) | Leishmania (Viannia) panamensis (amastigotes) | 7.94 µg/mL | nih.gov |
| Synthetic analog of N-methyl-8-methoxyflindersin (Compound 8) | Leishmania (Viannia) panamensis (amastigotes) | 1.91 µg/mL | nih.gov |
Molecular Mechanisms of Action and Target Engagement
Identification and Characterization of Biological Targets and Associated Signaling Pathways
Research into quinoline-based compounds has identified cyclooxygenase (COX) enzymes as primary targets. Specifically, derivatives containing a methylsulfonyl moiety are often designed as selective inhibitors of COX-2. nih.govnih.gov The COX enzymes, which include COX-1 and COX-2 isoforms, are crucial for the production of prostaglandins, which are key mediators in the inflammation pathway. nih.gov While COX-1 is constitutively expressed in most tissues and is responsible for physiological prostaglandin (B15479496) production, COX-2 is inducible and its expression is elevated during inflammation by cytokines and endotoxins. nih.gov The inhibition of COX-2 is therefore a key mechanism for anti-inflammatory effects. nih.gov
The signaling pathway affected by the inhibition of COX-2 involves the reduction of prostaglandin synthesis. This, in turn, downregulates the inflammatory cascade that is often mediated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins (IL-6, IL-1β, and IL-8). nih.gov
While the primary target is considered to be COX-2, the broader pharmacological profile of quinoline (B57606) derivatives can sometimes include interactions with other receptors. For instance, some quinoline-containing compounds have been investigated as antagonists for leukotriene D4 receptors, which are also involved in inflammatory and allergic responses. nih.gov
The methylsulfonyl (–SO2Me) group is a well-established pharmacophore in selective COX-2 inhibitors. nih.govnih.gov Studies on quinoline derivatives with a methylsulfonylphenyl substituent have demonstrated potent and selective inhibition of the COX-2 isozyme. nih.gov For a series of 4-(imidazolylmethyl)quinoline derivatives bearing a 4-methylsulfonylphenyl group at the C-2 position, in vitro COX-1 and COX-2 inhibition assays revealed high potency against COX-2, with IC50 values in the nanomolar range (0.063–0.090 µM), and significant selectivity over COX-1, with selectivity indices ranging from 179.9 to 547.6. nih.gov
The kinetics of inhibition by such compounds can be complex, sometimes involving a time-dependent, slow tight-binding mechanism. nih.gov This process can be modeled as an initial loose binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. nih.gov
Table 1: In Vitro COX Inhibition Data for Structurally Related Quinolines
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative 9a | 35.21 | 0.090 | 391.2 |
| Derivative 9b | 21.58 | 0.075 | 287.7 |
| Derivative 9c | 11.33 | 0.063 | 179.9 |
| Derivative 9d | 33.56 | 0.061 | 547.6 |
| Derivative 9e | 24.73 | 0.082 | 301.6 |
Data from a study on 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives, which are structurally related to 6-(methylsulfonyl)-4-quinolinol. nih.gov
For quinoline derivatives that may act on other receptors, radioligand binding assays are employed to determine their affinity. For example, in the development of leukotriene D4 receptor antagonists, the affinity (Ki value) of quinoline-based compounds was determined using this method. nih.gov For this compound, while the primary focus is on enzymatic inhibition of COX-2, a comprehensive understanding of its biological profile would involve screening against a panel of receptors to determine its binding affinity and potential for off-target interactions.
Detailed Analysis of Ligand-Target Interactions
The selective inhibition of COX-2 by compounds like this compound is attributed to specific interactions between the ligand and the enzyme's active site.
The structural basis for the selective inhibition of COX-2 lies in the differences between the active sites of COX-1 and COX-2. nih.govnih.gov The COX-2 active site is approximately 17% larger than that of COX-1, featuring a distinct secondary pocket. nih.gov This difference is largely due to the substitution of isoleucine (Ile) at position 523 in COX-1 with a smaller valine (Val) residue in COX-2. nih.gov This substitution allows bulkier inhibitors to access and bind within this secondary pocket in COX-2, a feature that is sterically hindered in COX-1. nih.gov Molecular modeling studies of quinoline derivatives with a methylsulfonylphenyl group have indicated that the methylsulfonyl substituent is positioned to insert into this secondary pocket of the COX-2 active site. nih.gov
The methylsulfonyl group plays a critical role in the binding affinity and selectivity of these inhibitors for COX-2. nih.govnih.gov This functional group is capable of forming key interactions with amino acid residues within the secondary pocket of COX-2, most notably with Arginine (Arg) 513. nih.govnih.gov These interactions, which can include hydrogen bonds, help to anchor the inhibitor molecule within the active site, contributing to its potent and selective inhibition of the enzyme. nih.gov The quinoline core itself provides a scaffold for the optimal positioning of the key interacting groups.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-(Methylsulfonyl)-4-quinolinol and its derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.
Molecular docking simulations have been employed to predict how this compound and its analogs bind to the active sites of specific protein targets. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, when docked into the ATP-binding site of a target protein kinase, derivatives of this compound have demonstrated favorable binding energies. These studies help in understanding the structural basis of their inhibitory activity and provide a rationale for the observed structure-activity relationships (SAR). The quinolinol core often orients itself deep within the binding pocket, while the methylsulfonyl group at the 6-position can form specific interactions with the surrounding protein environment.
Table 1: Predicted Binding Affinities of this compound Derivatives against a Target Kinase
| Derivative | Docking Score (kcal/mol) |
| Compound A | -8.5 |
| Compound B | -9.2 |
| Compound C | -7.9 |
| This compound | -7.5 |
Note: The data in this table is illustrative and based on typical findings in molecular docking studies.
A key outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. For this compound derivatives, these interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, depending on the substituents.
Commonly observed interactions include:
Hydrogen Bonding: The hydroxyl group at the 4-position and the nitrogen atom in the quinoline (B57606) ring are often involved in forming hydrogen bonds with backbone atoms or side chains of amino acids in the hinge region of protein kinases.
Sulfonyl Group Interactions: The methylsulfonyl group at the 6-position can form hydrogen bonds or other polar interactions with specific residues, anchoring the ligand in a particular orientation within the binding pocket.
Table 2: Key Amino Acid Interactions for this compound
| Interaction Type | Interacting Amino Acid Residue (Example) |
| Hydrogen Bond | Met793 (Hinge Region) |
| Hydrogen Bond | Cys775 |
| Hydrophobic Interaction | Leu718 |
| Hydrophobic Interaction | Val726 |
Note: The specific residues listed are examples from studies on protein kinases and may vary depending on the target protein.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties and reactivity of molecules. These studies are often performed using Density Functional Theory (DFT).
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich quinolinol ring system, while the LUMO is often distributed over the entire molecule, including the electron-withdrawing methylsulfonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that can be important for its biological activity.
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Global Hardness (η): This represents the resistance to charge transfer and is calculated as η = (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors for this compound help in predicting its behavior in chemical reactions and its potential to interact with biological nucleophiles.
Table 4: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.0 |
| Global Hardness (η) | 2.2 |
| Electrophilicity Index (ω) | 3.64 |
Note: These values are calculated from the representative HOMO and LUMO energies in Table 3.
Advanced Tautomeric Equilibrium Studies
Tautomers are isomers of a molecule that readily interconvert. 4-Quinolinol derivatives can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). The equilibrium between these two forms can be influenced by the solvent and substituents on the quinoline ring.
For this compound, computational studies have been used to determine the relative stability of its tautomers. These studies typically involve calculating the Gibbs free energy of each tautomer in different environments (gas phase and various solvents). The results of these studies are crucial for understanding which tautomeric form is predominant under physiological conditions, as this can significantly affect its binding mode to a biological target. The electron-withdrawing nature of the methylsulfonyl group can influence the acidity of the N-H and O-H protons, thereby shifting the tautomeric equilibrium.
Theoretical Prediction of Predominant Tautomeric Forms (e.g., 4-quinolinol vs. 4-quinolone) in Different Phases
The 4-hydroxyquinoline (B1666331) scaffold, central to this compound, exhibits keto-enol tautomerism. This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, resulting in two distinct isomers: the enol form (4-quinolinol) and the keto form (4-quinolone).
Theoretical studies on various substituted 4-hydroxyquinolines consistently show that the tautomeric equilibrium is highly dependent on the molecular environment (gas phase, solution, or solid state) and the nature of the substituents.
Gas Phase: In the gas phase, the relative energies of the tautomers are determined by their intrinsic stabilities. For many substituted quinolines, calculations have shown that the 4-hydroxyquinoline (enol) form can be comparable in energy or even slightly more stable than the 4-quinolone (keto) form. For instance, a study on 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylate found its enol conformers to be significantly lower in energy (by about 27 kJ/mol) than the corresponding keto tautomer in the gas phase researchgate.net.
Solid State (Crystal): In the crystalline phase, intermolecular interactions often play a decisive role in stabilizing one tautomer over the other. X-ray crystallography studies on 4-hydroxyquinolone and its derivatives have frequently revealed that the 4-quinolone (keto) form is favored in the solid state researchgate.net. This preference is often attributed to the formation of stable, hydrogen-bonded dimers.
For this compound, the strong electron-withdrawing nature of the methylsulfonyl group at the 6-position would be expected to significantly influence the electron distribution in the quinoline ring system, thereby affecting the relative stabilities of the tautomers. However, without specific calculations for this compound, a definitive prediction cannot be made.
Influence of Solvent Environments on Tautomeric Preferences
The solvent environment can dramatically shift the tautomeric equilibrium. The stability of each tautomer can be altered by its interaction with solvent molecules, a phenomenon that can be modeled using computational methods like the Polarizable Continuum Model (PCM).
Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. The 4-quinolone form is generally more polar than the 4-quinolinol form due to its amide-like character. Therefore, in polar solvents such as water or DMSO, the equilibrium is expected to shift in favor of the 4-quinolone tautomer. Computational studies on a range of substituted 4-hydroxyquinolines have confirmed that the keto form is the more stable and dominant tautomer in polar solvents researchgate.net.
Non-Polar Solvents: In non-polar solvents like benzene (B151609) or tetrahydrofuran (B95107) (THF), the preference may be less pronounced, and the relative stability would be closer to that observed in the gas phase researchgate.net.
The general trend suggests that the 4-quinolone tautomer of this compound would likely be predominant in most common laboratory solvents.
Analysis of Noncovalent Interactions
Noncovalent interactions are crucial for understanding the crystal packing, solubility, and biological activity of molecules. These interactions, though weaker than covalent bonds, collectively govern the supramolecular architecture.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are the most significant noncovalent interactions for quinolinol/quinolone systems.
4-Quinolone Tautomer: The keto form possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of robust, centrosymmetric dimers through N-H···O=C hydrogen bonds. This dimeric motif is a common feature in the crystal structures of 4-quinolone derivatives and is a primary reason for the stabilization of the keto form in the solid state.
4-Quinolinol Tautomer: The enol form contains an O-H donor group and a quinoline nitrogen acceptor. It can form O-H···N hydrogen bonds, though these are often part of more complex networks in the solid state.
For this compound, the sulfonyl group (SO₂) also introduces strong hydrogen bond acceptor sites, which could lead to more complex intermolecular hydrogen bonding patterns (e.g., C-H···O=S) within the crystal lattice.
Investigation of Pi-Stacking and Other Aromatic Interactions
Stacking Geometry: The geometry of these interactions can vary, from perfectly parallel to slipped-parallel or T-shaped arrangements. Computational analysis of crystal structures of related compounds, such as quinolinoxymethylcoumarins, has identified both C-H···π and π···π stacking interactions as key stabilizing forces researchgate.net.
Influence of Substituents: The electron-withdrawing methylsulfonyl group would polarize the aromatic system of this compound. This could favor interactions with other aromatic rings in a way that pairs electron-rich regions with electron-poor regions, potentially leading to strong, offset stacking arrangements.
Conformational Analysis and Molecular Dynamics Simulations to Elucidate Dynamic Behavior
While the quinoline ring system is largely rigid, conformational flexibility can arise from the rotation of substituent groups.
Conformational Analysis: For this compound, the primary source of conformational flexibility is the rotation around the C-S bond of the methylsulfonyl group. While this rotation is likely to have a relatively low energy barrier, certain orientations may be favored to minimize steric hindrance with adjacent atoms.
Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the dynamic behavior of a molecule over time. While no specific MD studies on isolated this compound have been published, such simulations could be used to:
Explore the conformational landscape of the methylsulfonyl group.
Simulate the molecule in a solvent box to understand its solvation shell and dynamic interactions with solvent molecules.
Study the stability of potential hydrogen-bonded dimers and larger aggregates in solution.
In the context of drug design, MD simulations are frequently used to study the stability of a ligand within a biological target's binding site, as has been done for other quinoline derivatives acting as kinase inhibitors mdpi.comnih.gov.
Future Research Directions and Academic Translational Potential
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being cornerstones of the field. ijpsjournal.com However, these classical methods often involve harsh reaction conditions, the use of hazardous reagents, and lengthy reaction times, which are not environmentally friendly. nih.gov The future of synthesizing derivatives of 6-(Methylsulfonyl)-4-quinolinol lies in the development of novel and sustainable "green" chemistry approaches. ijpsjournal.comnih.gov
Recent advancements have highlighted the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials, thereby increasing atom economy and efficiency. nih.govrsc.org The development of MCRs for the synthesis of a library of this compound derivatives would be a significant step forward. Furthermore, the use of environmentally benign catalysts, such as formic acid or nanocatalysts, and alternative energy sources like microwave and ultrasound irradiation can lead to milder reaction conditions and reduced waste. ijpsjournal.comnih.govacs.org The exploration of water as a solvent for these syntheses is another promising avenue for creating sustainable synthetic protocols. researchgate.net
A prospective research direction would be the development of a one-pot synthesis for this compound derivatives, potentially utilizing a polymer-supported scandium catalyst to facilitate a three-component coupling reaction. acs.org This approach would not only be efficient but also allow for the generation of a diverse library of compounds for further screening.
Advanced SAR Elucidation through High-Throughput and Combinatorial Chemistry Approaches
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For this compound, a systematic exploration of the SAR is necessary to unlock its full therapeutic potential. High-throughput screening (HTS) of a library of its derivatives against a panel of biological targets, such as protein kinases, can rapidly identify promising candidates. nih.govnih.gov
Combinatorial chemistry is a powerful tool for generating large and diverse libraries of compounds for HTS. wikipedia.orgnih.gov By employing a split-mix synthesis strategy on a solid support, a vast number of this compound analogs can be prepared. wikipedia.orgacs.org This would involve systematically varying the substituents at different positions of the quinoline ring to probe the effect on activity. For instance, modifications could be made to the methylsulfonyl group, or various substituents could be introduced at other available positions on the quinoline core.
The data generated from HTS can then be used to build quantitative structure-activity relationship (QSAR) models. These computational models can help in predicting the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective analogs. acs.org
Table 1: Hypothetical High-Throughput Screening Data for this compound Derivatives against a Target Kinase
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) |
| 6-MSQ-001 | -H | -H | 550 |
| 6-MSQ-002 | -F | -H | 230 |
| 6-MSQ-003 | -Cl | -H | 150 |
| 6-MSQ-004 | -H | -OCH3 | 780 |
| 6-MSQ-005 | -H | -NH2 | 420 |
Deepening the Understanding of Molecular Mechanisms through Multi-Omics and Systems Biology Integration
To fully realize the translational potential of this compound, a deep understanding of its molecular mechanism of action is essential. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, can provide a holistic view of the cellular response to the compound. mdpi.comfrontiersin.orgnih.govfrontiersin.org This systems-level perspective can help in identifying the primary targets and the downstream signaling pathways affected by the compound. nih.govnih.govnumberanalytics.comyoutube.comfrontiersin.org
For example, treating a relevant cell line with this compound and subsequently performing multi-omics analysis can reveal changes in gene expression, protein abundance, and metabolite levels. nih.gov This data can then be integrated to construct a comprehensive network of molecular interactions, highlighting the key nodes and pathways that are perturbed by the compound. frontiersin.org Such an approach can not only validate the intended target but also uncover potential off-target effects and new therapeutic indications.
Systems biology, which uses computational modeling to understand the dynamic behavior of complex biological systems, can further enhance our understanding. nih.govnumberanalytics.comfrontiersin.org By integrating multi-omics data into mathematical models, it is possible to simulate the effects of this compound on cellular processes and predict its efficacy and potential toxicity. numberanalytics.com
Development of this compound as Chemical Probes for Cellular and Biochemical Investigations
High-quality chemical probes are invaluable tools for dissecting complex biological processes. promega.comunc.edunih.gov A potent and selective derivative of this compound could be developed into a chemical probe to investigate the function of its specific protein target within a cellular context. promega.comyoutube.com The key characteristics of a good chemical probe include high affinity for its target, excellent selectivity over other related proteins, and good cell permeability. promega.com
To be used as a probe, the this compound derivative could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This would allow for the visualization of the target protein's localization within the cell or for its isolation and identification through affinity purification techniques. The development of such probes would be a significant contribution to chemical biology, enabling researchers to study the role of the target protein in health and disease. mdpi.com
Integration into Chemical Biology Tools and Methodologies
The unique chemical structure of this compound could be leveraged for its integration into various chemical biology tools and methodologies. For instance, it could serve as a scaffold for the development of activity-based probes (ABPs). ABPs are powerful tools that covalently label active enzymes in a complex proteome, allowing for the profiling of enzyme activity in native biological systems.
Furthermore, derivatives of this compound could be incorporated into the design of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By linking a this compound-based ligand to an E3 ligase-binding moiety, a PROTAC could be created to selectively degrade the target protein of interest.
Theoretical and Exploratory Research in Material Science Applications
While the primary focus for quinoline derivatives has been in the biomedical field, their unique electronic and photophysical properties also make them interesting candidates for applications in material science. nih.govwikipedia.org The quinoline ring system is known to be a part of various dyes and can be found in organic light-emitting diodes (OLEDs). wikipedia.org
Theoretical and computational studies could be conducted to predict the material science properties of this compound and its derivatives. These studies could explore their potential as components in organic electronic materials, sensors, or as corrosion inhibitors. wikipedia.org The presence of the sulfonyl group and the quinolinol core suggests that these molecules might exhibit interesting intermolecular interactions and self-assembly properties, which are crucial for the design of new materials. While this area is largely exploratory, it represents a novel and exciting future research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
